2-{[1-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE
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Overview
Description
2-{[1-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a tetraazole ring, a sulfanyl group, and a dimethylphenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetraazole ring, the introduction of the sulfanyl group, and the coupling with the dimethylphenylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce new functional groups at the chloro or methoxy positions.
Scientific Research Applications
2-{[1-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[1-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(4-chloro-2,5-dimethoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide
- N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-{[1-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE stands out due to its unique combination of functional groups and structural features. These characteristics may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H20ClN5O3S |
---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
2-[1-(4-chloro-2,5-dimethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C19H20ClN5O3S/c1-11-5-12(2)7-13(6-11)21-18(26)10-29-19-22-23-24-25(19)15-9-16(27-3)14(20)8-17(15)28-4/h5-9H,10H2,1-4H3,(H,21,26) |
InChI Key |
OHOCYFREAVYLQX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=NN2C3=CC(=C(C=C3OC)Cl)OC)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=NN2C3=CC(=C(C=C3OC)Cl)OC)C |
Origin of Product |
United States |
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